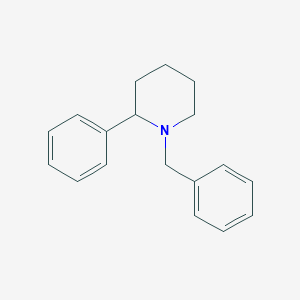
1-Benzyl-2-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-phenylpiperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds in this class are known for their significant roles in medicinal chemistry and drug development due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenylpiperidine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 2-phenylpiperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an organic solvent.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-2-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and antipsychotics.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-2-phenylpiperidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, leading to alterations in neurotransmitter release and receptor activity. This interaction can result in analgesic and antipsychotic effects .
Comparison with Similar Compounds
Methylphenidate: A benzylpiperidine derivative used as a stimulant.
Pethidine: An opioid analgesic with a piperidine structure.
Paroxetine: A selective serotonin reuptake inhibitor with a piperidine moiety.
Uniqueness: 1-Benzyl-2-phenylpiperidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike other piperidine derivatives, it has a benzyl group attached to the nitrogen atom, which influences its binding affinity and activity at various receptors .
Properties
CAS No. |
36939-29-4 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-benzyl-2-phenylpiperidine |
InChI |
InChI=1S/C18H21N/c1-3-9-16(10-4-1)15-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 |
InChI Key |
TYUXYZYCGWFXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


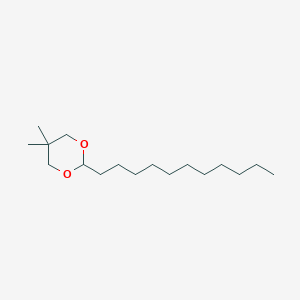
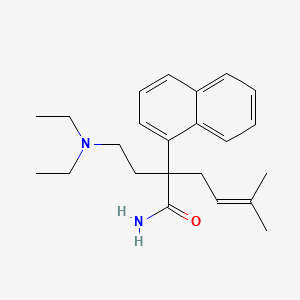
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
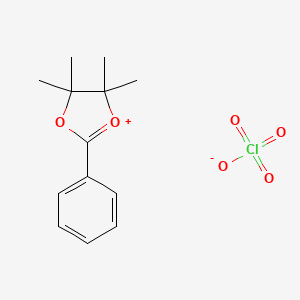
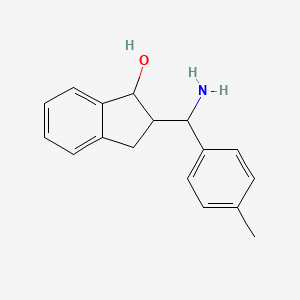
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)


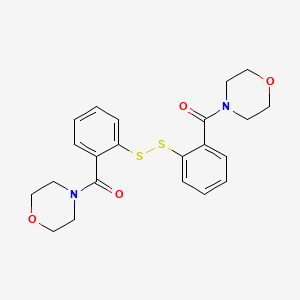
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
